molecular formula C16H16ClN B7947452 (S)-1-(Anthracen-9-yl)ethanamine hydrochloride

(S)-1-(Anthracen-9-yl)ethanamine hydrochloride

Cat. No.: B7947452
M. Wt: 257.76 g/mol
InChI Key: ANSFQYOBYYVFEY-MERQFXBCSA-N
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Description

(S)-1-(Anthracen-9-yl)ethanamine hydrochloride is a chiral amine compound that features an anthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Anthracen-9-yl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.

    Functionalization: Anthracene is functionalized at the 9-position through a Friedel-Crafts alkylation reaction to introduce an ethanamine group.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Processing: Utilizing large reactors for the Friedel-Crafts alkylation and subsequent steps.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Anthracen-9-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

(S)-1-(Anthracen-9-yl)ethanamine hydrochloride has several scientific research applications:

    Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Photophysics: Studied for its photophysical properties, including fluorescence and phosphorescence.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Material Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (S)-1-(Anthracen-9-yl)ethanamine hydrochloride depends on its application:

    Organic Electronics: Functions as an electron donor or acceptor in electronic devices.

    Photophysics: Exhibits fluorescence and phosphorescence through the absorption and emission of light.

    Medicinal Chemistry: Interacts with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.

    Anthracene-9-carboxylic acid: Utilized in the synthesis of dyes and pigments.

    9,10-Dimethylanthracene: Exhibits unique photophysical properties and used in triplet-triplet annihilation upconversion systems.

Uniqueness

(S)-1-(Anthracen-9-yl)ethanamine hydrochloride is unique due to its chiral nature and the presence of an amine group, which allows for diverse chemical modifications and applications. Its ability to participate in various chemical reactions and its potential in multiple research fields make it a valuable compound for scientific exploration.

Properties

IUPAC Name

(1S)-1-anthracen-9-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N.ClH/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16;/h2-11H,17H2,1H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSFQYOBYYVFEY-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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